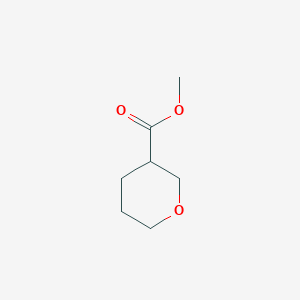

Methyl tetrahydro-2H-pyran-3-carboxylate

Übersicht

Beschreibung

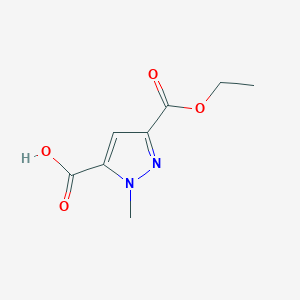

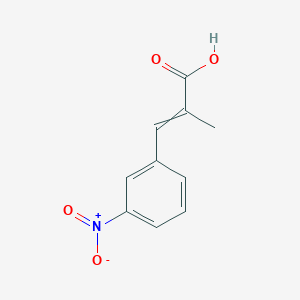

“Methyl tetrahydro-2H-pyran-3-carboxylate” is a chemical compound with the molecular formula C7H12O3 . It is also known by other names such as “methyl oxane-3-carboxylate” and has a molecular weight of 144.17 g/mol . The compound is represented by the InChI code 1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3 .

Synthesis Analysis

The key step in the asymmetric synthesis of the cockroach attractant methyl (+)-tetrahydro-2 H -pyran-3-carboxylate was the enantioselective hydrogenation of 5,6-dihydro-2 H -pyran-3-carboxylic acid over 5% Pd/Al 2 O 3 modified by cinchonidine, which afforded the saturated product in up to 89% optical purity .

Molecular Structure Analysis

The molecular structure of “Methyl tetrahydro-2H-pyran-3-carboxylate” can be represented by the canonical SMILES COC(=O)C1CCCOC1 . It has a complexity of 122 as computed by Cactvs 3.4.8.18 .

Chemical Reactions Analysis

“Methyl tetrahydro-2H-pyran-3-carboxylate” is prone to undergo spontaneous valence isomerization to the corresponding 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process .

Physical And Chemical Properties Analysis

“Methyl tetrahydro-2H-pyran-3-carboxylate” has a topological polar surface area of 35.5 Ų and a XLogP3-AA of 0.4 . It has a rotatable bond count of 2 and a hydrogen bond acceptor count of 3 . The compound is a liquid at room temperature .

Wissenschaftliche Forschungsanwendungen

-

Synthesis of 2H-Pyrans

- Field : Organic Chemistry

- Application : The 2H-Pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures . Methyl tetrahydro-2H-pyran-3-carboxylate could potentially be used in the synthesis of these structures.

- Method : The synthesis of 2H-Pyrans has been a subject of research due to the instability associated with the heterocyclic ring, which makes these heterocycles establish an equilibrium with their opened isomeric forms .

- Results : Despite their importance, the literature of 2H-Pyrans is relatively scarce, mainly due to the instability associated with the heterocyclic ring .

-

Synthesis of Pyran Derivatives

- Field : Medicinal Chemistry

- Application : Pyran derivatives have a broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc . Methyl tetrahydro-2H-pyran-3-carboxylate could potentially be used in the synthesis of these derivatives.

- Method : A large number of synthetic strategies have been proposed for the facile synthesis of pyran derivatives, yet multicomponent reaction (MCR) approach dominates other protocols in view of its high efficiency, atom economy, short reaction times, low cost and green reaction conditions .

- Results : This review focuses on the synthesis of pyran derivatives via one-pot reaction of substituted aromatic aldehydes, malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis and organocatalysis reported during last seven years .

-

Cytotoxic Profiles Against Oral Human Normal and Tumor Cells

- Field : Biomedical Research

- Application : Methyl 2-oxo-2H-pyran-3-carboxylate is used as a reagent to investigate alpha, beta-unsaturated carbonyl compounds for their cytotoxic profiles against oral human normal and tumor cells .

- Method : The compound is used in cell culture experiments to investigate its cytotoxic effects .

- Results : The specific outcomes of these investigations are not detailed in the sources, but the compound is used to understand the cytotoxic profiles of certain compounds .

-

Caspase Activation

- Field : Biomedical Research

- Application : Methyl 2-oxo-2H-pyran-3-carboxylate is used as a reagent to investigate the series of simple α,β-unsaturated carbonyl compounds for their cytotoxic profiles against oral human normal and tumor cells . It activates caspases-3, -8 and -9 weakly in HL-60 cells .

- Method : The compound is used in cell culture experiments to investigate its cytotoxic effects .

- Results : The specific outcomes of these investigations are not detailed in the sources, but the compound is used to understand the cytotoxic profiles of certain compounds .

-

Investigation of α,β-Unsaturated Carbonyl Compounds

- Field : Biomedical Research

- Application : Methyl 2-oxo-2H-pyran-3-carboxylate is used as a reagent to investigate α,β-unsaturated carbonyl compounds for their cytotoxic profiles against oral human normal and tumor cells .

- Method : The compound is used in cell culture experiments to investigate its cytotoxic effects .

- Results : The specific outcomes of these investigations are not detailed in the sources, but the compound is used to understand the cytotoxic profiles of certain compounds .

- Chemical Reagent

- Field : Chemical Research

- Application : Methyl tetrahydro-2H-pyran-3-carboxylate is often used as a chemical reagent in various chemical reactions .

- Method : The specific methods of application can vary widely depending on the nature of the reaction .

- Results : The outcomes of these reactions can also vary widely, but the use of this compound can often enable or enhance certain chemical transformations .

Safety And Hazards

Zukünftige Richtungen

“Methyl tetrahydro-2H-pyran-3-carboxylate” and its derivatives have been the subject of recent research due to their broad spectrum of biological and pharmaceutical properties . Future research may focus on the synthesis of pyran derivatives via one-pot reaction of substituted aromatic aldehydes, malononitrile, and various 1,3-dicarbonyl compounds under different catalytic conditions .

Eigenschaften

IUPAC Name |

methyl oxane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQWURYBHIADGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517639 | |

| Record name | Methyl oxane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl tetrahydro-2H-pyran-3-carboxylate | |

CAS RN |

18729-20-9 | |

| Record name | Methyl oxane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B177416.png)

![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)